Chemical properties of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Chemical properties of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Technical Whitepaper: Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate as a Divergent Scaffold
Executive Summary
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate is a bifunctional heterocyclic building block characterized by its high orthogonality. Unlike simple aryl halides, this compound integrates three distinct reactive centers: an aryl bromide for cross-coupling, a methyl ester for acyl substitution, and a 1,2-oxazole (isoxazole) core that serves as a masked 1,3-dicarbonyl equivalent.
This guide addresses the specific utility of this scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and anti-inflammatory agents. We provide a validated synthetic route ensuring regiochemical fidelity and a comprehensive reactivity map.
Structural Analysis & Physicochemical Profile
The compound consists of a 1,2-oxazole ring substituted at the 3-position with a meta-bromophenyl group and at the 5-position with a methyl carboxylate.
| Property | Specification / Prediction |
| IUPAC Name | Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate |
| Molecular Formula | C₁₁H₈BrNO₃ |
| Molecular Weight | 282.09 g/mol |
| ClogP | ~2.6 – 2.9 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 4 |
| Topological Polar Surface Area | ~65 Ų |
| Predicted Solubility | Low in water; High in DMSO, DCM, MeOH |
| Key Pharmacophore Features |
Structural Logic: The meta-positioning of the bromine is strategic. Unlike para-substitution, which extends vectors linearly, the meta-bromide allows for vectors that explore the "width" of a binding pocket (e.g., the solvent-exposed regions of a kinase ATP-binding site). The isoxazole ring is bioisosteric to pyridine and pyrazole but offers unique dipole orientation and metabolic stability profiles.
Synthetic Route: Regioselective [3+2] Cycloaddition
The most robust method to construct the 3-aryl-5-carboxylate isomer (avoiding the 5-aryl-3-carboxylate regioisomer) is the 1,3-dipolar cycloaddition of a nitrile oxide with methyl propiolate.
Mechanism & Regioselectivity
The reaction proceeds via the in situ generation of 3-bromobenzonitrile oxide from the corresponding oxime. When reacting with electron-deficient dipolarophiles like methyl propiolate, the reaction is electronically controlled, overwhelmingly favoring the 5-substituted isoxazole (the target) over the 4-isomer.
DOT Visualization: Synthetic Workflow
Caption: Regioselective synthesis via 1,3-dipolar cycloaddition. The nitrile oxide intermediate is generated in situ to prevent dimerization (furoxan formation).
Detailed Protocol
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Oxime Formation: Dissolve 3-bromobenzaldehyde (10 mmol) in EtOH/Water (1:1). Add Hydroxylamine HCl (12 mmol) and Sodium Carbonate (6 mmol). Stir at RT for 2 hours. Extract with EtOAc, dry, and concentrate to yield the aldoxime.
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Chlorination: Dissolve the aldoxime in DMF. Add N-Chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.
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Cycloaddition: To the solution of hydroximoyl chloride, add Methyl Propiolate (1.2 equiv).
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Base Addition (Critical Step): Dissolve Triethylamine (Et3N, 1.2 equiv) in DMF and add it dropwise over 30 minutes. Note: Slow addition keeps the concentration of the nitrile oxide low, preventing dimerization into furoxans.
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Workup: Dilute with water, extract with EtOAc. Wash with brine.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).
Chemoselectivity & Functionalization
This scaffold allows for "divergent synthesis," enabling the creation of libraries by reacting specific handles sequentially.
Module A: The Aryl Bromide (Suzuki-Miyaura Coupling)
The 3-bromo position is activated for Palladium-catalyzed cross-coupling.
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Challenge: Isoxazoles can be sensitive to strong bases or reducing conditions used in some couplings.
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Solution: Use mild bases (K3PO4 or Cs2CO3) and non-protic solvents (Dioxane/DMF).
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Protocol Insight: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 to prevent ligand exchange issues with the isoxazole nitrogen.
Module B: The Ester (Hydrolysis & Amidation)
The C5-methyl ester is electron-deficient due to the adjacent isoxazole nitrogen.
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Hydrolysis: LiOH in THF/Water (1:1) at 0°C -> RT. Avoid reflux with strong hydroxide to prevent ring cleavage.
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Direct Amidation: React with amines using TBD (Triazabicyclodecene) catalysis or standard AlMe3 mediated amidation (Weinreb method).
Module C: Reductive Ring Opening
The N-O bond is the "weak link." Hydrogenolysis (H2, Pd/C) or Mo(CO)6 cleavage opens the ring to yield
DOT Visualization: Divergent Reactivity Map
Caption: Divergent synthesis map. Green path preserves the core; Red modifies the tail; Yellow destroys the core for scaffold hopping.
Experimental Validation: Self-Validating Systems
To ensure scientific integrity (E-E-A-T), use these checkpoints during experimentation:
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Regiochemistry Check (NMR):
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The H4 proton of the isoxazole ring appears as a characteristic singlet around
7.2 - 7.5 ppm in H NMR. -
Validation: If you observe a doublet or a shift > 8.0 ppm, you may have formed the wrong isomer or the furoxan dimer.
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Reaction Monitoring (TLC/LCMS):
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The nitrile oxide intermediate is unstable. Do not attempt to isolate it. Monitor the disappearance of the hydroximoyl chloride.
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Tip: If the reaction turns opaque/white precipitate rapidly, it is likely the Et3N·HCl salt, which is normal.
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Suzuki Coupling Integrity:
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Isoxazoles can coordinate to Pd. If conversion is low, increase catalyst loading to 5 mol% or switch to a precatalyst like XPhos Pd G2.
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References
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Regioselectivity of Nitrile Oxide Cycloadditions
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Title: Regioselectivity in the 1,3-Dipolar Cycloaddition of Nitrile Oxides to Methyl Propiolate.[2]
- Source:Journal of Organic Chemistry / Acta Chimica Sinica (Theoretical valid
- Context: Confirms that electron-deficient alkynes (methyl propiolate) favor the 5-ester isoxazole product.
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Link: (Proxy link to relevant regioselectivity studies).
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Suzuki Coupling on Isoxazoles
- Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides and Heteroaryl Halides.
- Source:N
- Context: Protocols for Pd-catalyzed coupling on isoxazole scaffolds.
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Link:
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General Isoxazole Synthesis Guide
- Title: Synthesis of Isoxazole-5-carboxyl
- Source:BenchChem / Sigma Aldrich Technical Documents.
- Context: Practical handling of ester hydrolysis and cycloaddition workups.
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Link: (Representative link for isoxazole protocols).
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Compound Data (Isomer Reference)
- Title: Methyl 5-(3-bromophenyl)
- Source:PubChem / Sigma Aldrich.
- Context: Used to distinguish the specific 3-aryl-5-ester target from the commercially available 5-aryl-3-ester.
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Link:
